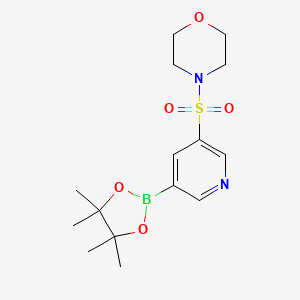
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid
Descripción general
Descripción
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (CAS# 770719-22-7) is a useful research chemical . It has a molecular weight of 217.13 and a molecular formula of C8H5F2NO4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:C1=C(C(=CC(=C1F)N+[O-])F)CC(=O)O . The InChI code for this compound is InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
- Degradation of Organic Compounds : Advanced oxidation processes (AOPs) are pivotal in degrading organic compounds like acetaminophen in aquatic environments. These processes lead to the formation of various by-products, some of which can be toxic or harmful to ecosystems if not treated properly. The study highlighted the degradation pathways and biotoxicity of these by-products, emphasizing the importance of proper treatment before release into the environment (Qutob et al., 2022).
Analytical and Synthetic Chemistry
Organic Corrosion Inhibitors : In industrial settings, organic compounds serve as corrosion inhibitors, especially during cleaning processes in acidic solutions. The presence of heteroatoms like O, S, N, and P in organic molecules plays a significant role in preventing metallic dissolution, underscoring the critical role of organic chemistry in industrial maintenance and operations (Goyal et al., 2018).
Degradation of Nitisinone : Nitisinone's stability and degradation products were meticulously studied using liquid chromatography coupled with mass spectrometry. The study provided insights into the stability of nitisinone under various conditions and identified major degradation products, contributing to a better understanding of the compound's properties (Barchańska et al., 2019).
Industrial Applications
Acidizing in Oil and Gas Operations : Organic acids, due to their retardation performance, are utilized in oil and gas operations for acidizing jobs, particularly in high-temperature applications. Their role in improving the efficiency and safety of these operations was highlighted, along with a comprehensive review of their applications, limitations, and advancements in the field (Alhamad et al., 2020).
Wastewater Management : The use of free nitrous acid (FNA) in wastewater systems, historically seen as an unwanted substance, has been revisited. Advanced understanding of FNA's inhibitory and biocidal effects has led to innovative applications in improving wastewater management practices, highlighting the evolving nature of chemical applications in environmental management (Duan et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,5-difluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVWDBXMJDAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














